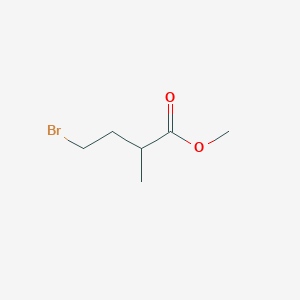Methyl 4-bromo-2-methylbutanoate
CAS No.: 58029-83-7
Cat. No.: VC2449731
Molecular Formula: C6H11BrO2
Molecular Weight: 195.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 58029-83-7 |
|---|---|
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 195.05 g/mol |
| IUPAC Name | methyl 4-bromo-2-methylbutanoate |
| Standard InChI | InChI=1S/C6H11BrO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3 |
| Standard InChI Key | PVFTYUXVJKUISC-UHFFFAOYSA-N |
| SMILES | CC(CCBr)C(=O)OC |
| Canonical SMILES | CC(CCBr)C(=O)OC |
Introduction
Chemical Properties and Structure
Basic Identification and Physical Properties
Methyl 4-bromo-2-methylbutanoate is characterized by the following properties:
| Parameter | Value |
|---|---|
| CAS Number | 58029-83-7 |
| Molecular Formula | C₆H₁₁BrO₂ |
| Molecular Weight | 195.05 g/mol |
| IUPAC Name | methyl 4-bromo-2-methylbutanoate |
| Standard InChI | InChI=1S/C6H11BrO2/c1-5(3-4-7)6(8)9-2/h5H,3-4H2,1-2H3 |
The compound possesses a brominated carbon chain with an ester functional group, giving it specific chemical and physical characteristics that contribute to its reactivity profile.
Structural Features
The molecular structure of methyl 4-bromo-2-methylbutanoate consists of several key elements:
-
A methyl ester group (-COOCH₃) providing ester functionality
-
A methyl branch at the C-2 position creating steric effects
-
A primary bromine substituent at the C-4 position serving as a reactive site
-
A saturated carbon chain backbone providing stability
This particular arrangement of functional groups contributes to the compound's chemical behavior and reactivity patterns in organic synthesis reactions.
Chemical Reactivity
Nucleophilic Substitution Reactions
Methyl 4-bromo-2-methylbutanoate exhibits characteristic reactivity in nucleophilic substitution reactions, where the bromine atom functions as an excellent leaving group. This property facilitates the formation of new carbon-nucleophile bonds, making the compound a versatile intermediate in organic synthesis pathways.
The substitution typically follows either SN1 or SN2 mechanisms depending on reaction conditions and the nature of the nucleophile. The primary bromide position generally favors SN2 reactions, proceeding with inversion of configuration at the reaction center. Common nucleophiles that react with this compound include:
-
Hydroxide ions (OH⁻) forming alcohols
-
Alkoxides (RO⁻) forming ethers
-
Amines (R₂NH) forming amines
-
Cyanide ions (CN⁻) forming nitriles
-
Thiolates (RS⁻) forming thioethers
Hydrolysis Reactions
The ester functionality in methyl 4-bromo-2-methylbutanoate undergoes hydrolysis under acidic or basic conditions. This reaction produces 4-bromo-2-methylbutanoic acid and methanol as products. The hydrolysis pathway represents an important transformation for generating carboxylic acid derivatives.
Base-catalyzed hydrolysis (saponification) proceeds through nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate anion. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, enhancing electrophilicity of the carbonyl carbon for nucleophilic attack by water.
Synthesis Methods
Esterification Reactions
While the search results provide limited detailed information on specific synthesis methods for methyl 4-bromo-2-methylbutanoate, general organic chemistry principles suggest that the compound can be prepared through esterification of 4-bromo-2-methylbutanoic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to proceed efficiently.
The general reaction scheme would involve:
-
Activation of the carboxylic acid via protonation
-
Nucleophilic attack by methanol on the carbonyl carbon
-
Elimination of water to form the ester bond
-
Deprotonation to yield the final product
Alternative Synthetic Routes
Alternative synthetic approaches might include:
-
Bromination of methyl 2-methylbutanoate at the C-4 position
-
Michael addition reactions followed by reduction and esterification
-
Cross-coupling reactions of appropriate precursors
Applications in Organic Synthesis
As a Synthetic Intermediate
Methyl 4-bromo-2-methylbutanoate serves as a valuable building block in organic synthesis due to its reactive bromine functionality and ester group. The compound's structure allows for selective modifications at different positions:
-
The bromine can be displaced in substitution reactions
-
The ester group can undergo transesterification, hydrolysis, or reduction
-
The methyl branch provides steric control in certain reactions
These features make it useful for constructing more complex molecules with specific substitution patterns.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume